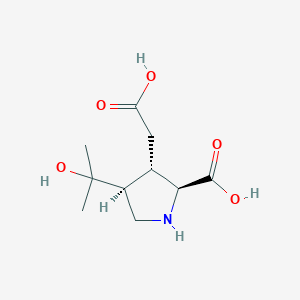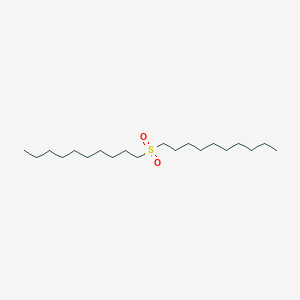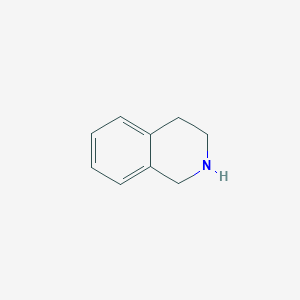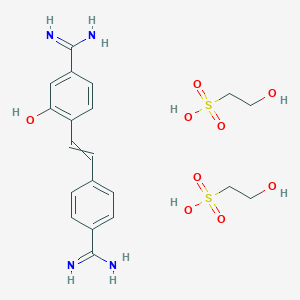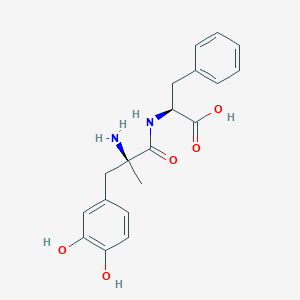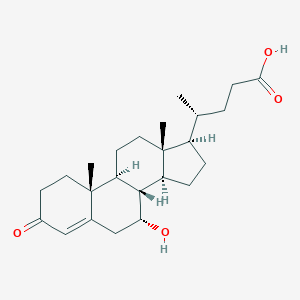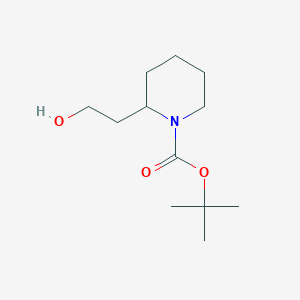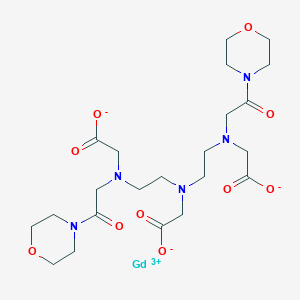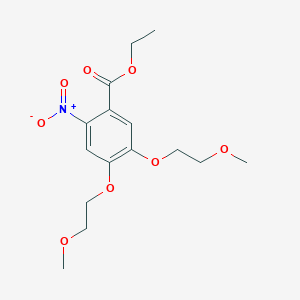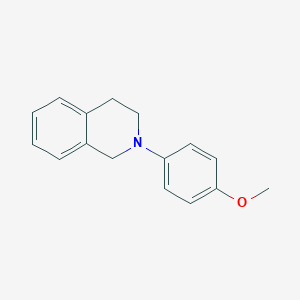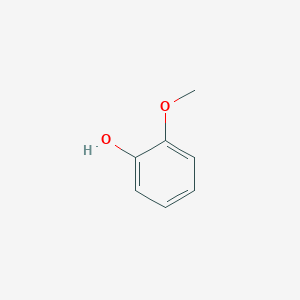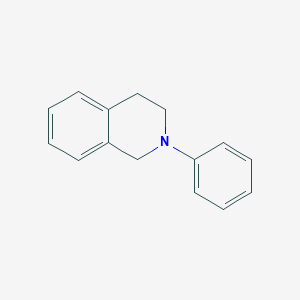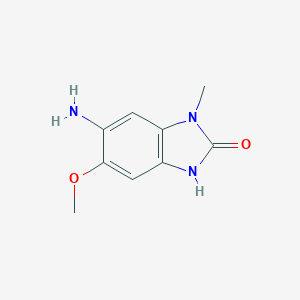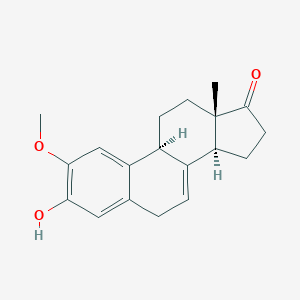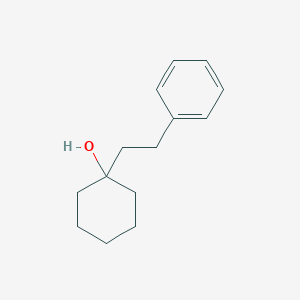
1-Phenethylcyclohexanol
Descripción general
Descripción
1-Phenethylcyclohexanol, also known as PEC, is a cyclic alcohol compound that is commonly used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 95-97°C. PEC has gained significant attention due to its unique properties and potential applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1-Phenethylcyclohexanol is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 1-Phenethylcyclohexanol has been found to have a modulatory effect on these receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1-Phenethylcyclohexanol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 1-Phenethylcyclohexanol has been found to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenethylcyclohexanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, 1-Phenethylcyclohexanol has low toxicity, which makes it safe to use in lab experiments. However, 1-Phenethylcyclohexanol has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Phenethylcyclohexanol. One potential area of research is the development of new drugs based on the structure of 1-Phenethylcyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential therapeutic effects. Other areas of research include the use of 1-Phenethylcyclohexanol in chemical analysis and as a potential biomarker for various diseases.
Conclusion
In conclusion, 1-Phenethylcyclohexanol is a promising compound with potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive option for drug discovery and biochemical studies. Further research is needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential applications in the field of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1-Phenethylcyclohexanol has been used in numerous scientific research applications, including drug discovery, chemical analysis, and biochemical studies. It has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
124620-30-0 |
|---|---|
Nombre del producto |
1-Phenethylcyclohexanol |
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
Clave InChI |
AVZUHEPSGPBJFL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
SMILES canónico |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

